

Application Notes and Protocols: ent-3 β -Cinnamoyloxykaur-16-en-19-oic Acid

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Compound of Interest

Compound Name: *ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid*

Cat. No.: B13387338

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-3 β -Cinnamoyloxykaur-16-en-19-oic acid is a naturally occurring diterpenoid of the kaurane class. It has been isolated from plant species of the Asteraceae family, notably *Wedelia trilobata* and *Wedelia prostrata*[1]. As a member of the kaurene diterpenoid family, this compound is of interest to researchers for its potential biological activities. An in-silico study has suggested its potential as an inhibitor of dihydrofolate reductase-thymidylate synthase (DHFR-TS) in *Leishmania*, a target for anti-parasitic drug development. These application notes provide essential information on the analytical standards, physical and chemical properties, and recommended protocols for the analysis of ent-3 β -Cinnamoyloxykaur-16-en-19-oic acid.

Analytical Standard Information

Analytical standards of ent-3 β -Cinnamoyloxykaur-16-en-19-oic acid are available from various chemical suppliers. These standards are intended for research purposes only and are crucial for the accurate identification and quantification of the compound in experimental samples.

Table 1: Quantitative Data for Analytical Standard

| Parameter | Value | Source |
|-------------------|--|---------------------------------------|
| CAS Number | 79406-10-3 | BioCrick |
| Molecular Formula | C ₂₉ H ₃₆ O ₄ | BioCrick |
| Molecular Weight | 448.60 g/mol | BioCrick |
| Purity | >98% (by HPLC) | BioCrick, Shanghai Yubo Biotechnology |
| Appearance | White to off-white powder | BioCrick |
| Melting Point | 53-55°C | Shanghai Yubo Biotechnology |
| Specific Rotation | [α] _D : -129° (c=0.02 in CHCl ₃) | Shanghai Yubo Biotechnology |
| Storage | Store at 2-8°C in a sealed container, protected from light and moisture. | BioCrick, Shanghai Yubo Biotechnology |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol is a general method adapted from the analysis of related kaurenoic acids and is suitable for the purity assessment and quantification of ent-3β-Cinnamoyloxykaur-16-en-19-oic acid.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.

- Detection Wavelength: 275 nm (for the cinnamoyl chromophore).
- Injection Volume: 10 μ L.
- Standard Preparation: Prepare a stock solution of the analytical standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) to generate a calibration curve.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration and filter through a 0.45 μ m syringe filter before injection.
- Quantification: The concentration of the compound in the sample can be determined by comparing its peak area to the calibration curve generated from the analytical standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

This protocol provides a general guideline for the LC-MS analysis of ent-3 β -Cinnamoyloxykaur-16-en-19-oic acid.

- Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for method development.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid.
 - B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would be:
 - 0-2 min: 50% B

- 2-15 min: 50% to 95% B
- 15-18 min: Hold at 95% B
- 18-18.1 min: 95% to 50% B
- 18.1-22 min: Re-equilibration at 50% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Parameters:
 - Expected Ion: $[M+H]^+$ at m/z 449.2638 and $[M-H]^-$ at m/z 447.2481.
 - Fragmentation: For structural confirmation, MS/MS fragmentation can be performed. Expected fragments would correspond to the loss of the cinnamoyloxy group or cleavages within the diterpenoid core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed NMR data for ent-3 β -Cinnamoyloxykaur-16-en-19-oic acid has been reported by Ragasa and Padolina (1993). The following are expected characteristic signals for the core structure and the substituent.

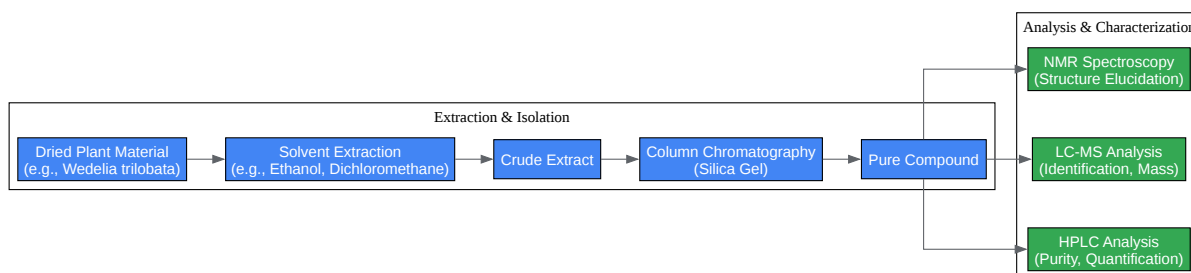
- Solvent: CDCl₃.
- ¹H NMR:
 - Signals for the cinnamoyl group: Aromatic protons between δ 7.2-7.6 ppm and vinyl protons of the double bond between δ 6.4-7.8 ppm.
 - Signals for the kaurene skeleton: Two singlets for the exocyclic double bond protons around δ 4.7-4.8 ppm. Methyl group singlets and multiplets for the aliphatic protons of the diterpenoid core. The proton at C-3 to which the cinnamoyloxy group is attached would appear as a downfield multiplet.

- ^{13}C NMR:
 - Signals for the cinnamoyl group: Carbonyl carbon around δ 166 ppm, aromatic and vinyl carbons between δ 118-145 ppm.
 - Signals for the kaurene skeleton: Carboxylic acid carbon (C-19) around δ 180 ppm. Quaternary carbon (C-16) and methylene carbon (C-17) of the exocyclic double bond around δ 156 and 103 ppm, respectively. Numerous signals in the aliphatic region for the remainder of the diterpenoid structure.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of ent-3 β -Cinnamoyloxykaur-16-en-19-oic acid from a plant source.

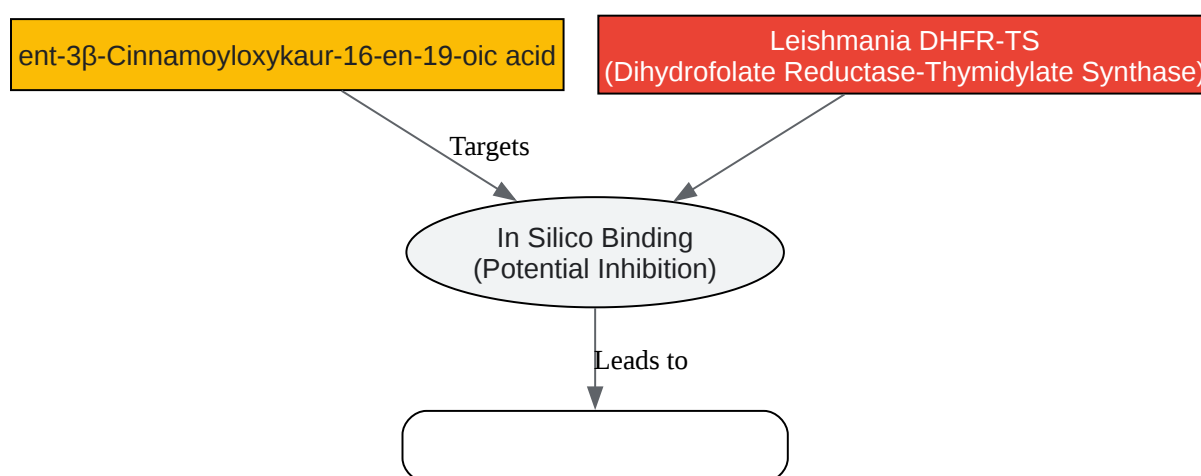


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Caption: General workflow for the isolation and analysis of the compound.

Investigated Biological Target

Currently, there is no confirmed signaling pathway for ent-3 β -Cinnamoyloxykaur-16-en-19-oic acid in the literature. However, an in silico study has explored its interaction with a specific enzyme.



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Caption: In-silico modeled interaction with Leishmania DHFR-TS.

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References

- 1. researchgate.net [researchgate.net]
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